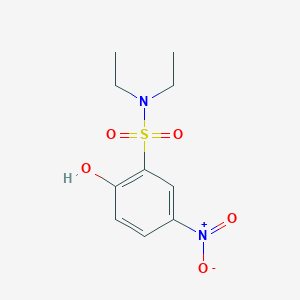
N,N-dietil-2-hidroxi-5-nitrobenceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is a biochemical used for proteomics research . It has a molecular formula of C10H14N2O5S and a molecular weight of 274.29 .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” is defined by its molecular formula, C10H14N2O5S . The exact structure would require more detailed spectroscopic data.Physical And Chemical Properties Analysis
“N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide” has a molecular weight of 274.29 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the literature I found.Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cell signaling pathways. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide are not fully understood, but it has been shown to inhibit the activity of several enzymes involved in cell signaling pathways. In particular, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1), which are involved in the production of prostaglandins and other bioactive lipids. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has been shown to modulate the activity of a variety of signaling proteins, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has a number of advantages. First, it is relatively easy to synthesize and is relatively stable, making it ideal for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is soluble in a variety of solvents, making it easy to work with. Finally, the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments has been shown to yield consistent results, making it a reliable tool for researchers.
However, there are some limitations to the use of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in laboratory experiments. First, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is a relatively small molecule, making it difficult to study its biochemical and physiological effects. Additionally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is not very selective, meaning that it can affect a variety of enzymes and signaling proteins. Finally, N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide has a relatively low solubility in certain solvents, making it difficult to work with in certain experiments.
Direcciones Futuras
The potential future directions for research on N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide include further exploration of its biochemical and physiological effects, as well as its potential uses in drug delivery. Additionally, further research could be conducted to explore the potential uses of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide in the study of enzyme inhibition and cell signaling pathways. Finally, further research could be conducted to explore the potential of N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide as a tool for the study of drug metabolism and drug-drug interactions.
Métodos De Síntesis
N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide is synthesized through a process known as condensation reaction which involves the reaction of an amine with an acid chloride. The reaction of diethyl-5-nitrobenzene-1-sulfonyl chloride with 2-hydroxyethylamine in the presence of a base such as potassium carbonate yields N,N-diethyl-2-hydroxy-5-nitrobenzene-1-sulfonamide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 0-5°C.
Aplicaciones Científicas De Investigación
- Importancia: Los agentes antiarrítmicos son cruciales para controlar los ritmos cardíacos irregulares, haciendo que este compuesto sea valioso en la investigación cardiovascular .
- Ejemplo: Los derivados de colorantes azo que contienen grupos similares han mostrado una buena actividad contra las células cancerosas de colon humano .
Propiedades Antiarrítmicas
Investigación del Cáncer
Extracción en Fase Sólida (SPE)
Síntesis Farmacéutica
Safety and Hazards
Propiedades
IUPAC Name |
N,N-diethyl-2-hydroxy-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-3-11(4-2)18(16,17)10-7-8(12(14)15)5-6-9(10)13/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYITYPXZLVFUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2420222.png)



![1-Cyclohexyl-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2420229.png)
![6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one](/img/structure/B2420230.png)



![6-Acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2420240.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)
